2-Methyl-4-(4-(methylthio)phenyl)-7-(3-morpholinopropoxy)-1,2,3,4-tetrahydroisoquinoline
CAS No.:
Cat. No.: VC1907784
Molecular Formula: C24H32N2O2S
Molecular Weight: 412.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H32N2O2S |
|---|---|
| Molecular Weight | 412.6 g/mol |
| IUPAC Name | 4-[3-[[2-methyl-4-(4-methylsulfanylphenyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxy]propyl]morpholine |
| Standard InChI | InChI=1S/C24H32N2O2S/c1-25-17-20-16-21(28-13-3-10-26-11-14-27-15-12-26)6-9-23(20)24(18-25)19-4-7-22(29-2)8-5-19/h4-9,16,24H,3,10-15,17-18H2,1-2H3 |
| Standard InChI Key | XYYGFCDTBHAUSN-UHFFFAOYSA-N |
| Canonical SMILES | CN1CC(C2=C(C1)C=C(C=C2)OCCCN3CCOCC3)C4=CC=C(C=C4)SC |
Introduction
2-Methyl-4-(4-(methylthio)phenyl)-7-(3-morpholinopropoxy)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the tetrahydroisoquinoline class. It features a bicyclic isoquinoline core with several functional groups, including a methyl group, a methylthio group, and a morpholinopropoxy chain. These substituents contribute to its potential chemical reactivity and biological activity.
Synthesis and Chemical Reactivity
The synthesis of 2-Methyl-4-(4-(methylthio)phenyl)-7-(3-morpholinopropoxy)-1,2,3,4-tetrahydroisoquinoline involves several methods typical for tetrahydroisoquinoline derivatives. These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product. The compound's chemical reactivity can be explored through various synthetic pathways, which depend on the desired transformation and the stability of the compound under different conditions.
Biological Activity and Potential Applications
Tetrahydroisoquinolines are known for their diverse pharmacological profiles, including potential applications in pharmacology. The specific biological activity of 2-Methyl-4-(4-(methylthio)phenyl)-7-(3-morpholinopropoxy)-1,2,3,4-tetrahydroisoquinoline would require empirical studies to establish its efficacy and safety profile. Interaction studies with biological targets are crucial for understanding its therapeutic potential.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-Methyl-4-(4-(methylthio)phenyl)-7-(3-morpholinopropoxy)-1,2,3,4-tetrahydroisoquinoline. Here is a comparison table highlighting some of these compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Methyl-3-(4-methoxyphenyl)-1H-pyrrole | Methoxy group on phenyl | Antidepressant |
| 2-Ethyl-5-methoxy-1H-indole | Ethyl and methoxy substituents | Anticancer |
| 6-Methoxy-1H-indole | Simple indole structure | Neuroprotective |
Research Findings and Future Directions
Research on 2-Methyl-4-(4-(methylthio)phenyl)-7-(3-morpholinopropoxy)-1,2,3,4-tetrahydroisoquinoline is ongoing, with a focus on understanding its interactions with biological targets. Further empirical studies are needed to elucidate its full range of properties and capabilities, particularly in the context of pharmaceutical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume